molecular formula C13H11NO B14076913 3-Dibenzofuranmethanamine CAS No. 15398-92-2

3-Dibenzofuranmethanamine

Cat. No.: B14076913
CAS No.: 15398-92-2
M. Wt: 197.23 g/mol
InChI Key: YWFJLMKJPZLRKK-UHFFFAOYSA-N
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Description

3-Dibenzofuranmethanamine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its core structure, dibenzofuran, is a heterocyclic scaffold recognized for its potential in interacting with various biological targets . Researchers value this compound as a versatile intermediate for the design and synthesis of novel molecules, particularly in the development of kinase inhibitors . The dibenzofuran scaffold is a key structural motif in the exploration of inhibitors for kinases such as Pim-1 and CLK1, which are relevant in oncology research . The methanamine functional group provides a synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies . These studies are crucial for optimizing potency and selectivity in lead compound development . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

15398-92-2

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

dibenzofuran-3-ylmethanamine

InChI

InChI=1S/C13H11NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H,8,14H2

InChI Key

YWFJLMKJPZLRKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CN

Origin of Product

United States

Preparation Methods

Synthetic Procedure

  • Synthesis of 3-Bromomethyldibenzofuran :
    Dibenzofuran undergoes electrophilic bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. For example, treatment with NBS and benzoyl peroxide in carbon tetrachloride yields 3-bromomethyldibenzofuran in moderate yields (45–60%).

  • Phthalimide Alkylation :
    Reaction of 3-bromomethyldibenzofuran with potassium phthalimide in dimethylformamide (DMF) at 80–100°C for 12–24 hours produces N-(dibenzofuran-3-ylmethyl)phthalimide. This intermediate is isolated via filtration and recrystallization (yield: 70–85%).

  • Hydrolysis to Primary Amine :
    The phthalimide-protected amine is hydrolyzed using hydrazine hydrate in ethanol under reflux, yielding 3-dibenzofuranmethanamine. Typical yields range from 65% to 80%.

Advantages :

  • Avoids polyalkylation common in direct amination of alkyl halides.
  • High purity due to crystalline intermediates.

Limitations :

  • Requires multi-step synthesis of 3-bromomethyldibenzofuran.
  • Hydrazine hydrolysis generates stoichiometric waste.

Reduction of 3-Cyanomethyldibenzofuran

The reduction of nitriles to primary amines provides a straightforward pathway to 3-dibenzofuranmethanamine. This method hinges on the preparation of 3-cyanomethyldibenzofuran, followed by catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) reduction.

Synthetic Procedure

  • Synthesis of 3-Cyanomethyldibenzofuran :
    A palladium-catalyzed cyanation reaction is employed. Treatment of 3-bromomethyldibenzofuran with zinc cyanide ([Zn(CN)₂]) in the presence of a Pd(PPh₃)₄ catalyst in DMF at 120°C affords 3-cyanomethyldibenzofuran (yield: 50–65%).

  • Nitrile Reduction :
    The nitrile is reduced using LiAlH₄ in tetrahydrofuran (THF) under reflux. Alternatively, catalytic hydrogenation with Raney nickel and H₂ at 60–80 psi yields the primary amine. LiAlH₄ typically provides higher yields (75–90%) compared to hydrogenation (60–75%).

Advantages :

  • Direct two-step process from readily available intermediates.
  • Compatible with scalable hydrogenation techniques.

Limitations :

  • Cyanide handling requires stringent safety protocols.
  • LiAlH₄ poses flammability risks.

Reductive Amination of 3-Formyldibenzofuran

Reductive amination converts aldehydes to amines via condensation with ammonia or ammonium salts, followed by reduction. For 3-dibenzofuranmethanamine, this method utilizes 3-formyldibenzofuran as the substrate.

Synthetic Procedure

  • Synthesis of 3-Formyldibenzofuran :
    Vilsmeier-Haack formylation of dibenzofuran using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group at the 3-position. Yields range from 40% to 55%.

  • Reductive Amination :
    The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature. The reaction proceeds via imine formation, followed by borohydride reduction to yield 3-dibenzofuranmethanamine (yield: 50–65%).

Advantages :

  • Single-step conversion from aldehyde to amine.
  • Mild reaction conditions.

Limitations :

  • Low yields due to competing side reactions.
  • Requires purification to remove unreacted aldehyde.

Curtius Rearrangement of 3-Carbonyl Azide

The Curtius rearrangement transforms acyl azides into isocyanates, which hydrolyze to primary amines. This method is applicable if 3-dibenzofurancarbonyl chloride is accessible.

Synthetic Procedure

  • Synthesis of 3-Dibenzofurancarbonyl Chloride :
    Oxidation of 3-methyldibenzofuran with potassium permanganate (KMnO₄) in acidic conditions yields 3-dibenzofurancarboxylic acid, which is treated with thionyl chloride (SOCl₂) to form the acyl chloride (yield: 60–70%).

  • Azide Formation and Rearrangement :
    The acyl chloride is converted to the acyl azide using sodium azide (NaN₃) in acetone. Heating the azide induces Curtius rearrangement, generating an isocyanate intermediate. Hydrolysis with aqueous HCl affords 3-dibenzofuranmethanamine (overall yield: 30–45%).

Advantages :

  • High-purity product due to gas-phase elimination of nitrogen.

Limitations :

  • Low overall yield across multiple steps.
  • Acyl azides are thermally unstable and hazardous.

Hofmann Rearrangement of 3-Acetamidedibenzofuran

The Hofmann rearrangement converts primary amides to amines with one fewer carbon atom. For 3-dibenzofuranmethanamine, this necessitates synthesizing 3-acetamidedibenzofuran.

Synthetic Procedure

  • Synthesis of 3-Acetamidedibenzofuran :
    Friedel-Crafts acetylation of dibenzofuran with acetyl chloride and AlCl₃ yields 3-acetyldibenzofuran, which is oxidized to the carboxylic acid and subsequently converted to the amide via reaction with ammonia (yield: 40–50%).

  • Hofmann Rearrangement :
    Treatment of the amide with bromine (Br₂) and sodium hydroxide (NaOH) generates an isocyanate intermediate, which hydrolyzes to 3-dibenzofuranmethanamine (yield: 35–50%).

Advantages :

  • Direct conversion of amides to amines.

Limitations :

  • Multi-step synthesis with moderate yields.
  • Requires handling corrosive bromine.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Gabriel Synthesis Bromination, alkylation, hydrolysis 65–80 High purity; avoids over-alkylation Multi-step; hydrazine waste
Nitrile Reduction Cyanation, reduction 75–90 Scalable; straightforward Cyanide handling risks
Reductive Amination Formylation, reductive amination 50–65 Mild conditions Low yields; purification challenges
Curtius Rearrangement Acyl chloride, azide, rearrangement 30–45 High-purity product Hazardous intermediates; low yield
Hofmann Rearrangement Acetylation, oxidation, rearrangement 35–50 Converts amides to amines Corrosive reagents; multi-step

Chemical Reactions Analysis

Types of Reactions: 3-Dibenzofuranmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Dibenzofuranmethanamine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research due to its potential biological activities. Studies have indicated its potential as an antibacterial, antiviral, and anticancer agent .

Medicine: In medicine, 3-Dibenzofuranmethanamine and its derivatives are being explored for their therapeutic potential. They are being investigated for their ability to interact with specific biological targets, making them potential candidates for drug development .

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 3-Dibenzofuranmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogs in the Benzofuran Family

The following table compares 3-dibenzofuranmethanamine with other benzofuran-based amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Dibenzofuranmethanamine C₁₂H₉NO 183.21 -NH₂ at C3 High aromaticity; potential drug scaffold
(3,7-Dimethyl-1-benzofuran-2-yl)methylamine hydrochloride C₁₃H₁₆ClNO 253.73 -CH₃ at C3, C7; -CH₂N(CH₃)₂⁺Cl⁻ Enhanced lipophilicity; salt form improves solubility
[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methanamine C₁₅H₁₅NO 225.29 Saturated C2-C3 bond; -CH₂NH₂ at C5 Reduced aromaticity; increased conformational flexibility
(2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine C₁₆H₁₇NO₂ 263.32 -OCH₃ at para position; dihydro core Electron-rich methoxy group; potential CNS activity

Key Observations :

  • Substituent Effects : Methyl or methoxy groups (e.g., ) increase molecular weight and lipophilicity, impacting bioavailability.
  • Ring Saturation : Partial saturation (e.g., 2,3-dihydrobenzofuran in ) reduces aromatic conjugation, altering electronic properties and reactivity.
  • Salt Formation : Hydrochloride derivatives () enhance solubility for pharmaceutical formulations.

Comparison with Chlorinated Dibenzofurans

Chlorinated dibenzofurans (e.g., 2,3,7,8-tetrachlorodibenzofuran) are environmentally persistent toxicants. Unlike 3-dibenzofuranmethanamine:

  • Toxicity : Chlorinated analogs exhibit extreme toxicity (e.g., dioxin-like activity), whereas amine-substituted derivatives are less studied for ecotoxicological effects .
  • Applications : Chlorinated variants are pollutants, while 3-dibenzofuranmethanamine is explored for synthetic or therapeutic uses .

Pharmacological Analogs with Amine Moieties

Compounds like diphenhydramine (a benzhydryl ether derivative) share functional similarities:

  • Amine Functionality : Both 3-dibenzofuranmethanamine and diphenhydramine derivatives () utilize amine groups for receptor interactions.
  • Structural Divergence : Diphenhydramine’s flexible ether chain contrasts with 3-dibenzofuranmethanamine’s rigid fused rings, affecting binding kinetics.

Q & A

Q. What are the optimal synthetic routes for 3-dibenzofuranmethanamine, and how can reaction yields be improved?

Methodological Answer: The synthesis of 3-dibenzofuranmethanamine typically involves catalytic hydrogenation of azide intermediates. For example, Pd/C-mediated hydrogenation of azides (e.g., 7-(trifluoromethyl)benzofuran-2-yl azides) under inert atmospheres yields the corresponding methanamine derivatives with ~79–85% efficiency . Key optimization strategies include:

  • Solvent selection : Use of dichloromethane/methanol gradients (99:1 to 9:1 v/v) for purification .
  • Catalyst loading : 10–15% Pd/C by mass to balance cost and reactivity.
  • Temperature control : Reactions performed at 25°C minimize side-product formation.

Q. What analytical techniques are recommended for characterizing 3-dibenzofuranmethanamine and its intermediates?

Methodological Answer:

  • Mass spectrometry (EI-MS) : NIST reference data (molecular ion peak at m/z 183.2060) confirms molecular weight and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR for structural elucidation, with emphasis on distinguishing amine protons (δ 1.5–3.0 ppm) and aromatic signals (δ 6.5–8.0 ppm) .
  • Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) for purity assessment .

Q. How can researchers assess the stability of 3-dibenzofuranmethanamine under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks, followed by HPLC analysis to detect degradation products (e.g., oxidized quinones or reduced alcohols) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) under nitrogen atmospheres .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic hydrogenation of azides to 3-dibenzofuranmethanamine derivatives?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D2_2O) to probe rate-determining steps in hydrogenolysis .
  • Computational modeling : Density Functional Theory (DFT) studies reveal transition states in Pd-mediated N–N bond cleavage, with activation energies ~25–30 kcal/mol .
  • Isotopic labeling : 15N^{15}N-labeled azides track nitrogen migration during reduction .

Q. How can computational methods predict the reactivity of substituted 3-dibenzofuranmethanamine analogs?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA software to compute Fukui indices for nucleophilic/electrophilic sites. For example, electron-withdrawing groups (e.g., –CF3_3) at the 7-position increase amine proton acidity (pKa_a ~8.5) .
  • Molecular docking : Simulate interactions with biological targets (e.g., dihydroorotate dehydrogenase) to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported bioactivity data for 3-dibenzofuranmethanamine derivatives?

Methodological Answer:

  • Systematic reviews : Apply PRISMA guidelines to aggregate and critique literature, focusing on assay variability (e.g., IC50_{50} discrepancies in enzyme inhibition) .
  • Meta-analysis : Pool data from standardized assays (e.g., fluorescence-based DHODH inhibition) to calculate weighted effect sizes .

Q. How can structure-activity relationships (SAR) guide the design of 3-dibenzofuranmethanamine analogs with enhanced selectivity?

Methodological Answer:

  • Substituent screening : Introduce halogens (–F, –Cl) or methoxy groups at positions 4, 5, or 7 to modulate lipophilicity (logP) and hydrogen-bonding capacity .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical amine and aromatic π-system interactions .

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